molecular formula C12H15IO3 B8434953 Ethyl 4-(4-iodophenoxy)butanoate

Ethyl 4-(4-iodophenoxy)butanoate

Cat. No.: B8434953
M. Wt: 334.15 g/mol
InChI Key: AHCJOXLPLALFBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-iodophenoxy)butanoate is an organic compound that belongs to the class of esters. Esters are characterized by the presence of a carbonyl group (C=O) adjacent to an ether linkage (C-O-C). This compound is specifically derived from butyric acid and features an iodophenoxy group, which is an aromatic ring substituted with iodine. The presence of iodine in the aromatic ring can significantly influence the compound’s reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-iodophenoxy)butanoate typically involves the esterification of 4-(4-Iodophenoxy)butyric acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:

4-(4-Iodophenoxy)butyric acid+EthanolAcid Catalyst4-(4-Iodophenoxy)butyric acid ethyl ester+Water\text{4-(4-Iodophenoxy)butyric acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 4-(4-Iodophenoxy)butyric acid+EthanolAcid Catalyst​4-(4-Iodophenoxy)butyric acid ethyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-iodophenoxy)butanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol in the presence of water and an acid or base catalyst.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The iodine atom in the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base, such as potassium carbonate (K2CO3).

Major Products Formed

    Hydrolysis: 4-(4-Iodophenoxy)butyric acid and ethanol.

    Reduction: 4-(4-Iodophenoxy)butanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(4-iodophenoxy)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-iodophenoxy)butanoate depends on its specific application. In biological systems, the compound may interact with cellular targets through its iodophenoxy group, which can facilitate binding to proteins or enzymes. The ester linkage can also undergo hydrolysis, releasing the active carboxylic acid, which may exert biological effects through various pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenoxy)butyric acid ethyl ester: Similar structure but with a bromine atom instead of iodine.

    4-(4-Chlorophenoxy)butyric acid ethyl ester: Similar structure but with a chlorine atom instead of iodine.

    4-(4-Fluorophenoxy)butyric acid ethyl ester: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in Ethyl 4-(4-iodophenoxy)butanoate imparts unique properties, such as increased molecular weight and potential for radiolabeling. These characteristics can enhance its utility in specific applications, such as imaging studies and therapeutic research.

Properties

Molecular Formula

C12H15IO3

Molecular Weight

334.15 g/mol

IUPAC Name

ethyl 4-(4-iodophenoxy)butanoate

InChI

InChI=1S/C12H15IO3/c1-2-15-12(14)4-3-9-16-11-7-5-10(13)6-8-11/h5-8H,2-4,9H2,1H3

InChI Key

AHCJOXLPLALFBT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCOC1=CC=C(C=C1)I

Origin of Product

United States

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